4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through a multi-step process involving the following key steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate.
Introduction of Benzenesulfonyl and Fluoro-methoxybenzenesulfonyl Groups: The benzenesulfonyl and fluoro-methoxybenzenesulfonyl groups can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted spirocyclic compounds with new functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 4-(benzenesulfonyl)-8-(5-bromo-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of the fluoro-methoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S2/c1-28-18-8-7-16(21)15-19(18)31(26,27)22-11-9-20(10-12-22)23(13-14-29-20)30(24,25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPUWGBMDIQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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